3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
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Overview
Description
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a morpholine ring, a naphthalene ring, and a pyrrolidine-2,5-dione core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the Naphthalene Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the naphthalene moiety to the pyrrolidine-2,5-dione core.
Attachment of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups onto the morpholine or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms.
Pharmaceutical Development: The compound is explored for its potential to serve as a lead compound in drug discovery programs.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: It may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Modulation of Gene Expression: The compound can influence the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione: This compound is unique due to its specific combination of structural features.
Evocalcet: A similar compound with a pyrrolidine core, used as a calcium-sensing receptor agonist.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Another related compound with a pyrrolidine core, used in medicinal chemistry research.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-naphthalen-1-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-23-16-21(25-18-8-10-19(11-9-18)26-12-14-30-15-13-26)24(29)27(23)22-7-3-5-17-4-1-2-6-20(17)22/h1-11,21,25H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWLUEJOXGWDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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